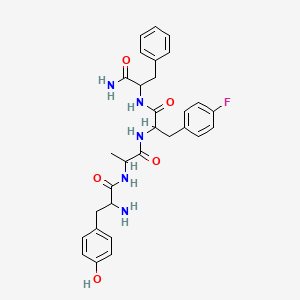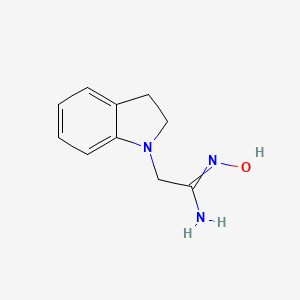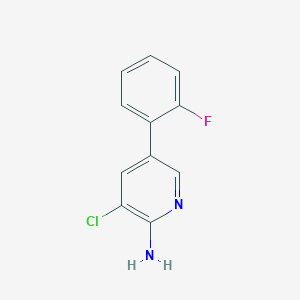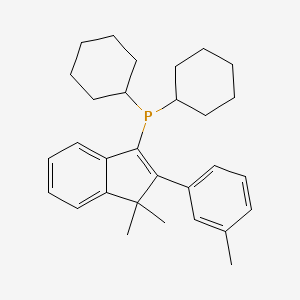
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex organic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane typically involves the reaction of cyclohexylphosphine with a substituted indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphane derivatives.
Scientific Research Applications
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphane group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand with similar coordination properties but different steric and electronic characteristics.
Dicyclohexylphosphine: Shares the cyclohexyl groups but lacks the complex indene structure, leading to different reactivity and applications.
1,1-Dimethyl-2-(m-tolyl)-1H-inden-3-ylphosphane: Similar structure but without the dicyclohexyl groups, affecting its coordination behavior and stability.
Uniqueness
Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the indene moiety. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.
Properties
Molecular Formula |
C30H39P |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
dicyclohexyl-[3,3-dimethyl-2-(3-methylphenyl)inden-1-yl]phosphane |
InChI |
InChI=1S/C30H39P/c1-22-13-12-14-23(21-22)28-29(26-19-10-11-20-27(26)30(28,2)3)31(24-15-6-4-7-16-24)25-17-8-5-9-18-25/h10-14,19-21,24-25H,4-9,15-18H2,1-3H3 |
InChI Key |
ZVFXNXSXRNXTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C2(C)C)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)


![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
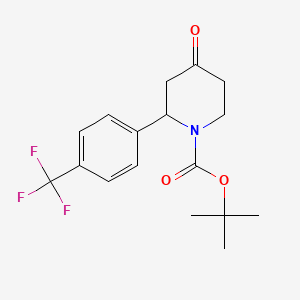

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)

![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)
![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
